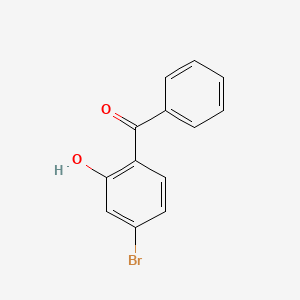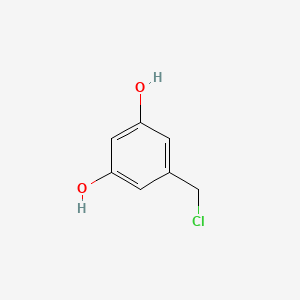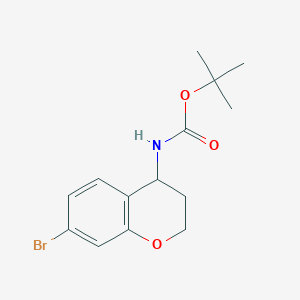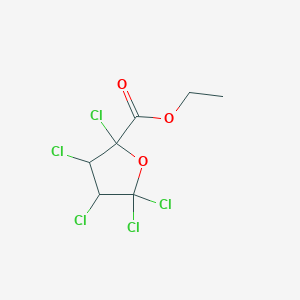
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine is an organic compound belonging to the class of 2-naphthalene sulfonic acids and derivatives . This compound is characterized by its complex structure, which includes a naphthalene moiety, a piperazine ring, and a piperidine ring. It is primarily used in pharmaceutical research and has shown potential in various therapeutic applications.
Métodos De Preparación
The synthesis of 4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine involves multiple steps. One common synthetic route includes the following steps :
Formation of the naphthalene sulfonyl chloride: This is achieved by reacting 6-chloronaphthalene with chlorosulfonic acid.
Reaction with piperazine: The naphthalene sulfonyl chloride is then reacted with piperazine to form the intermediate compound.
Formation of the final product: The intermediate compound is further reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes, such as trypsin-1, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The molecular pathways involved in these effects are still under investigation, but they likely involve modulation of signal transduction pathways and gene expression.
Comparación Con Compuestos Similares
4-(1-(6-Chloronaphth-2-ylsulphonyl)piperazin-4-ylcarbonyl)piperidine can be compared with other similar compounds, such as :
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceutical research.
Naphthalene sulfonic acids: These compounds contain the naphthalene moiety and are used in various industrial applications.
Piperazine derivatives: These compounds include the piperazine ring and are known for their biological activities.
The uniqueness of this compound lies in its combination of these structural features, which confer specific biological activities and potential therapeutic applications.
Propiedades
Número CAS |
179051-54-8 |
|---|---|
Fórmula molecular |
C20H24ClN3O3S |
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
[4-(6-chloronaphthalen-2-yl)sulfonylpiperazin-1-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C20H24ClN3O3S/c21-18-3-1-17-14-19(4-2-16(17)13-18)28(26,27)24-11-9-23(10-12-24)20(25)15-5-7-22-8-6-15/h1-4,13-15,22H,5-12H2 |
Clave InChI |
CUQXSBQSPHOSCK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)
![1-[6-(2-Methoxyethoxy)pyridin-3-yl]ethanone](/img/structure/B13993673.png)


![2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B13993694.png)

![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)


![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)
